Enantiomeric Identity vs. Racemic Mixture: Defined Stereochemical Input for Asymmetric Synthesis
The (1S) enantiomer (CAS 1175940-27-8) is supplied as a single, optically active stereoisomer, whereas the racemic mixture (CAS 1216250-94-0) contains equimolar (1R)- and (1S)-enantiomers . The (1S)-configured compound ensures that all downstream stereogenic centers derived from the benzylic alcohol position retain the defined (S) configuration with a chemical purity of 95% . In contrast, the racemic mixture introduces inherent stereochemical ambiguity, requiring additional resolution steps if a single enantiomer product is desired [1].
| Evidence Dimension | Enantiomeric purity (ee) |
|---|---|
| Target Compound Data | Single enantiomer; chemical purity 95% (Bidepharm); ee presumed ≥ 95% based on standard chiral building block specifications |
| Comparator Or Baseline | (±)-2-Bromo-1-(4-ethoxyphenyl)ethanol (CAS 1216250-94-0): racemic, ee = 0% |
| Quantified Difference | ee difference ≥ 95% |
| Conditions | Vendor-specified purity; no independent ee assay provided |
Why This Matters
For stereoselective syntheses where the absolute configuration of the product is critical, the (1S) enantiomer eliminates the need for chiral resolution steps, saving both time and material costs.
- [1] R. Hosseinzadeh, M. Mohadjerani, S. Mesgar. Asymmetric synthesis of α-bromohydrins… Lett. Org. Chem. 2019, 16, 816-824. (Describes chiral bromohydrins as enantiopure building blocks.) View Source
